molecular formula C22H28F2N2O2 B6061338 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol

Cat. No. B6061338
M. Wt: 390.5 g/mol
InChI Key: UWTCIHPCRPMEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in the field of medicinal chemistry due to its unique pharmacological properties.

Mechanism of Action

The mechanism of action of 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves its interaction with the serotonin 5-HT1A receptor and the dopamine D2 receptor. It acts as a partial agonist at the 5-HT1A receptor, which results in the activation of downstream signaling pathways that are involved in the regulation of mood, cognition, and behavior. At the dopamine D2 receptor, it acts as a weak antagonist, which may contribute to its potential antipsychotic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to increase the release of serotonin and dopamine in the prefrontal cortex, which may contribute to its potential antidepressant and antipsychotic effects. Additionally, it has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol in lab experiments is its high affinity and selectivity for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations is its moderate affinity for the dopamine D2 receptor, which may make it less suitable for studying the specific effects of this receptor.

Future Directions

There are several future directions for the study of 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol. One direction is to investigate its potential as a therapeutic agent in the treatment of anxiety, depression, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, future studies could focus on the development of more selective and potent derivatives of this compound.

Synthesis Methods

The synthesis of 2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol involves a multi-step process that includes the reaction of 2-chloro-1-(4-methylbenzyl)piperazine with 4-(2-hydroxyethoxy)benzaldehyde in the presence of a base, followed by the reaction with difluoromethoxybenzyl chloride. The final product is obtained by reduction of the resulting intermediate with lithium aluminum hydride.

Scientific Research Applications

2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential application as a therapeutic agent in the treatment of various diseases such as anxiety, depression, and schizophrenia. It has been shown to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, cognition, and behavior. Additionally, it has been found to possess moderate affinity for the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.

properties

IUPAC Name

2-[4-[[2-(difluoromethoxy)phenyl]methyl]-1-[(4-methylphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28F2N2O2/c1-17-6-8-18(9-7-17)14-26-12-11-25(16-20(26)10-13-27)15-19-4-2-3-5-21(19)28-22(23)24/h2-9,20,22,27H,10-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTCIHPCRPMEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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